molecular formula C9H8O2 B1627611 2H-1-Benzopyran-3-OL CAS No. 606490-02-2

2H-1-Benzopyran-3-OL

Cat. No.: B1627611
CAS No.: 606490-02-2
M. Wt: 148.16 g/mol
InChI Key: LKXADRQJLNYNQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3-OL typically involves the reaction of phenols with α, β-unsaturated carbonyl compounds under acidic or basic conditions. One common method is the condensation of salicylaldehyde with acetone in the presence of a base, followed by cyclization to form the benzopyran ring .

Industrial Production Methods: Industrial production of this compound often employs solid-phase parallel synthesis techniques. This method allows for the efficient construction of large libraries of benzopyran derivatives, which can be screened for various biological activities .

Chemical Reactions Analysis

Types of Reactions: 2H-1-Benzopyran-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2H-1-Benzopyran-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-OL involves its interaction with various molecular targets, including enzymes and receptors. For example, some benzopyran derivatives inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, benzopyrans can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 2H-1-Benzopyran-3-OL is unique due to its specific structural features and the diverse range of biological activities it exhibits. Its ability to undergo various chemical reactions and form numerous derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXADRQJLNYNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594257
Record name 2H-1-Benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606490-02-2
Record name 2H-1-Benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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